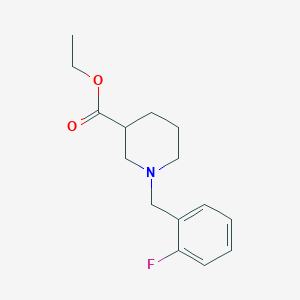

Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate

Description

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in the pharmaceutical industry. nih.govmdpi.com Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to optimize drug-like properties. nih.govmdpi.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals and are found in numerous natural alkaloids. nih.gov

The significance of this scaffold lies in its capacity to act as both a pharmacophore, directly interacting with biological targets, and as a structural building block to achieve desired molecular conformations and physicochemical properties. nih.govmdpi.com This versatility has led to its incorporation into a wide array of therapeutic agents, demonstrating pharmacological activities that include anti-cancer, anti-diabetic, anti-inflammatory, and anti-Alzheimer properties. ijnrd.org The development of efficient and cost-effective synthetic methods for producing substituted piperidines remains a crucial objective in modern organic chemistry, reflecting the scaffold's enduring importance. mdpi.com

Role of Fluorine Substituents in Modulating Molecular Properties and Biological Interactions

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic profile. mdpi.com Approximately 20% of all pharmaceuticals contain at least one fluorine atom. nih.govnih.gov The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow it to profoundly influence a molecule's physicochemical and biological characteristics. nih.govnih.gov

Judicious placement of fluorine can lead to improved metabolic stability by blocking sites susceptible to enzymatic degradation. nih.gov Furthermore, its powerful electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, which is critical for controlling a compound's absorption and distribution. researchgate.netnih.gov Fluorination also impacts lipophilicity, a key parameter governing a drug's ability to permeate biological membranes. nih.govnih.gov These modifications collectively contribute to enhanced potency, bioavailability, and optimized pharmacokinetic profiles. researchgate.net

The introduction of fluorine into a ligand can significantly enhance its binding affinity for a target protein. nih.govresearchgate.net This enhancement arises from fluorine's ability to participate in a variety of noncovalent interactions within the protein's binding pocket. Although organic fluorine is a poor hydrogen bond acceptor, it can engage in favorable interactions with polar hydrogen atoms and backbone carbonyl groups in proteins. nih.govacs.org

The stereoelectronic effects of fluorine can be exploited as a tool to design molecules with controlled shapes. semanticscholar.org For example, the introduction of fluorine can create a "gauche effect," favoring a specific rotational isomer that might not be preferred in its non-fluorinated counterpart. semanticscholar.org This conformational control is critical in drug design, as the shape of a ligand is paramount for its ability to fit precisely into the binding site of its biological target. Understanding and predicting these fluorine-induced conformational preferences is an area of active research, as it allows for the rational design of more potent and selective therapeutic agents. beilstein-journals.orgnih.gov

Overview of Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate within Contemporary Medicinal Chemistry Landscape

This compound is a distinct chemical entity that combines the key structural features discussed: a piperidine core, an ethyl carboxylate functional group, and a fluorinated benzyl (B1604629) substituent. While extensive research dedicated solely to this specific molecule is not widely available in peer-reviewed literature, its structure suggests its role as a valuable synthetic intermediate or building block in drug discovery programs. chemimpex.com

The compound's constituent parts are all relevant to medicinal chemistry. The ethyl carboxylate group is a common feature in many drug molecules and can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides. Similar piperidine carboxylate structures are used as reactants in the synthesis of a variety of inhibitors and receptor antagonists. sigmaaldrich.com The 2-fluorobenzyl group introduces the beneficial properties of fluorine and is a moiety found in various bioactive compounds. The synthesis of related structures often involves the reaction of a piperidine derivative with a fluorobenzaldehyde, indicating a plausible synthetic pathway. nih.gov Given its features, this compound is well-positioned as a fragment for the synthesis of more complex molecules targeting a range of therapeutic areas, such as analgesics and anti-inflammatory agents. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₀FNO₂ | myskinrecipes.com |

| Molecular Weight | 265.32 g/mol | myskinrecipes.com |

| CAS Number | 353777-91-0 | myskinrecipes.com |

Research Objectives and Scope of Investigation for Novel Chemical Entities

The primary objective in the design and investigation of novel chemical entities like this compound is to develop new therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles. The combination of a proven scaffold like piperidine with the strategic use of fluorine is a deliberate approach to address the multifaceted challenges of drug discovery. researchgate.netbohrium.com

The scope of such investigations typically involves several key stages. Initially, efficient synthetic routes are developed to produce the target compound and its analogs. nih.govnih.gov These new molecules are then evaluated for their biological activity against specific targets (e.g., enzymes, receptors) and their drug-like properties are assessed. This includes measuring their potency, selectivity, metabolic stability, and membrane permeability. mdpi.com The overarching goal is to establish a clear structure-activity relationship (SAR), which guides the iterative process of lead optimization to create a final drug candidate with the desired therapeutic characteristics. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-[(2-fluorophenyl)methyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c1-2-19-15(18)13-7-5-9-17(11-13)10-12-6-3-4-8-14(12)16/h3-4,6,8,13H,2,5,7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKUTZRLOAXXMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate, this technique confirms its molecular formula.

Molecular Formula: C₁₅H₂₀FNO₂

Based on this formula, the calculated molecular weight is approximately 265.32 g/mol . While specific experimental HRMS data providing the exact measured mass is not widely available in public literature, the theoretical exact mass can be calculated to further confirm the compound's identity in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in detailing the structure of organic molecules. Through various NMR experiments, the connectivity and spatial arrangement of atoms within this compound can be fully established.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. A detailed analysis of the ¹H NMR spectrum for this compound would reveal characteristic signals for the protons on the piperidine (B6355638) ring, the ethyl ester group, and the 2-fluorobenzyl group.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=O, aromatic C, aliphatic C).

Specific experimental ¹³C NMR data for this compound is not found in publicly accessible scientific databases. A predicted spectrum would show a signal for the carbonyl carbon of the ester, several signals for the aromatic carbons of the fluorobenzyl group (with their chemical shifts influenced by the fluorine substituent), and distinct signals for the carbons of the piperidine ring and the ethyl group.

Fluorine-19 (¹⁹F) NMR is a specialized technique that is highly sensitive to the chemical environment of fluorine atoms. For this compound, a ¹⁹F NMR spectrum would provide a single, characteristic signal confirming the presence and electronic environment of the fluorine atom on the benzyl (B1604629) group.

Publicly available experimental ¹⁹F NMR data for this compound could not be located.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule.

Comprehensive 2D NMR studies for this compound are not available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Specific experimental IR spectroscopic data for this compound is not detailed in the available scientific literature. However, a theoretical IR spectrum would be expected to display characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1735 |

| C-O (Ester) | ~1200 |

| C-F (Aromatic) | ~1250 |

| C-N (Tertiary Amine) | ~1100 |

| Aromatic C-H | ~3050-3100 |

| Aliphatic C-H | ~2850-2950 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and torsional angles, which together define the conformation of a molecule. Furthermore, for chiral molecules, X-ray crystallography can be used to establish the absolute stereochemistry of all stereogenic centers.

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, specific details regarding its crystal system, space group, unit cell dimensions, and precise conformational parameters could not be obtained.

In the absence of experimental crystallographic data for the title compound, general principles of conformational analysis for substituted piperidine rings can be considered. The piperidine ring, a six-membered saturated heterocycle, typically adopts a low-energy chair conformation to minimize steric and torsional strain. It is anticipated that this compound would also exhibit a chair conformation for the piperidine ring. The substituents—the 2-fluorobenzyl group at the N1 position and the ethyl carboxylate group at the C3 position—would occupy either axial or equatorial positions on this chair framework. The thermodynamically most stable conformation would likely feature the bulkier substituents in equatorial positions to minimize unfavorable 1,3-diaxial interactions. However, without experimental data, the exact conformational preferences and the potential for conformational isomers in the solid state remain speculative.

Due to the lack of a reported crystal structure, a data table of crystallographic parameters cannot be generated.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are frequently used to provide a balance between accuracy and computational cost.

Electronic structure analysis provides a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its reactivity and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Mulliken Charge Analysis is a method for estimating the partial atomic charges in a molecule. This analysis helps in identifying the electrophilic and nucleophilic centers, providing insights into the molecule's electrostatic interactions and potential sites for chemical reactions.

Illustrative Data for a Related Compound (Data does not pertain to Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Atom | Mulliken Charge (e) |

|---|---|

| O(carbonyl) | -0.55 |

| N(piperidine) | -0.48 |

| F(fluorine) | -0.25 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The piperidine (B6355638) ring in this compound can adopt various conformations, such as chair, boat, and twist-boat forms. Computational methods can be used to calculate the relative energies of these conformers and to identify the most stable, lowest-energy conformation.

The energy landscape is a mapping of the potential energy of a molecule as a function of its atomic coordinates. By exploring this landscape, researchers can identify stable conformations (local minima) and the transition states that connect them, providing a comprehensive understanding of the molecule's flexibility and conformational dynamics. For piperidine derivatives, the chair conformation is typically the most stable.

Illustrative Conformational Energy Data (Data does not pertain to this compound)

| Conformer | Relative Energy (kcal/mol) | Piperidine Ring Conformation |

|---|---|---|

| Conformer 1 | 0.00 | Chair |

| Conformer 2 | 5.80 | Twist-Boat |

| Conformer 3 | 7.20 | Boat |

An Electrostatic Potential (ESP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. The ESP map can help in understanding how a molecule like this compound might interact with a biological receptor or other molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior and interactions in a simulated environment, such as in a solvent or bound to a protein.

The conformation of a molecule can be significantly influenced by its environment. MD simulations in an explicit solvent (like water) can reveal the preferred conformations of this compound in a solution phase. These simulations can show how the molecule's structure fluctuates and adapts to the surrounding solvent molecules, providing a more realistic picture of its behavior in a biological context. Analysis of the simulation trajectory can identify the most populated conformational states and the dynamics of transitions between them.

A key application of MD simulations in drug discovery is to study the interactions between a ligand (a potential drug molecule) and its biological target, such as a protein receptor. nih.gov If a target for this compound were identified, MD simulations could be used to model their binding process. nih.gov

These simulations can reveal the key amino acid residues in the receptor's binding pocket that interact with the ligand. rsc.org They can also elucidate the stability of the ligand-receptor complex over time and the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. rsc.org This information is invaluable for understanding the mechanism of action and for designing more potent and selective drug candidates. nih.gov Studies on other piperidine derivatives have successfully used MD simulations to understand their binding modes with receptors. rsc.org

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is used to forecast the binding mode of a ligand, such as this compound, to the active site of a target protein.

In the absence of specific experimental data for this compound, docking studies with hypothetical but plausible biological targets can offer predictive insights. Piperidine derivatives are known to interact with a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

A hypothetical docking scenario could involve placing the compound into the binding site of a receptor. The model would likely predict the following interactions:

Piperidine Ring: The protonated nitrogen of the piperidine ring could form a crucial ionic bond or a strong hydrogen bond with an acidic residue (e.g., aspartic acid, glutamic acid) in the receptor's binding pocket. The chair conformation of the ring would position its substituents for optimal interactions.

Ethyl Carboxylate Group: The ester moiety presents opportunities for hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the ethyl group may engage in hydrophobic interactions with nonpolar amino acid residues.

2-Fluorobenzyl Group: This group is critical for defining binding specificity. The benzyl (B1604629) ring can form aromatic interactions, such as π-π stacking or hydrophobic interactions, with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. The ortho-positioned fluorine atom significantly influences these interactions, a topic explored in more detail in section 4.5.

These predicted binding modes, derived from computational simulations, provide a structural hypothesis for the compound's mechanism of action and serve as a foundation for designing analogues with potentially improved affinity and selectivity.

Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and its target. This score, typically expressed in units of energy (e.g., kcal/mol), represents the predicted free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction.

The table below illustrates a hypothetical breakdown of interaction energies for the compound with a putative receptor, as might be generated by molecular modeling software.

| Molecular Fragment | Potential Interacting Residue (Example) | Type of Interaction | Estimated Energy Contribution (kcal/mol) |

|---|---|---|---|

| Piperidine Nitrogen (protonated) | Aspartic Acid (ASP) | Ionic / Hydrogen Bond | -4.0 to -6.0 |

| Ethyl Carboxylate (C=O) | Serine (SER) | Hydrogen Bond | -1.5 to -3.0 |

| Benzyl Ring | Phenylalanine (PHE) | π-π Stacking / Hydrophobic | -2.0 to -3.5 |

| Fluorine Atom | Backbone Amide (NH) | Fluorine-mediated Hydrogen Bond | -0.5 to -1.5 |

Ligand-Based and Structure-Based Drug Design Principles Applied to Analogues

The principles of drug design can be applied to create analogues of this compound to explore the structure-activity relationship (SAR).

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. nih.govnih.gov If a set of active piperidine analogues were known, a pharmacophore model could be developed. mdpi.com This model would define the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) required for biological activity. nih.gov New analogues could then be designed to fit this pharmacophore, with modifications to the piperidine ring, the ester, or the fluorobenzyl group to optimize activity.

Structure-Based Drug Design: If the 3D structure of the target receptor or enzyme is available (e.g., from X-ray crystallography), structure-based design becomes a powerful tool. nih.gov Using the predicted binding mode of this compound, medicinal chemists could rationally design modifications. For example, if the 2-fluoro group is near a small hydrophobic pocket, replacing it with a larger chloro or bromo group might enhance binding. Conversely, if the ester group is exposed to the solvent, it could be replaced with a more stable or interactive functional group, such as an amide.

In Vitro Biological Evaluation and Pharmacological Characterization Preclinical Focus

Target Identification and Prioritization for Piperidine (B6355638) Derivatives

While piperidine derivatives, as a class, are known to interact with a wide array of biological targets including G-protein coupled receptors (GPCRs), ion channels, and enzymes, the specific molecular targets of Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate have not been identified in the available literature. nih.govnih.gov The process of target identification typically involves screening the compound against a panel of known biological targets to uncover potential therapeutic applications or off-target effects.

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology to determine the affinity of a compound for a specific receptor.

Radioligand Binding Studies

No publicly accessible studies have been found that utilize radioligand binding assays to investigate the interaction of this compound with any G-protein coupled receptors, ion channels, or transporters.

Competitive Binding Affinity Determination

Consequently, there is no available data reporting the competitive binding affinity (Ki values) of this compound for any specific receptor.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for identifying and characterizing compounds that modulate the activity of enzymes, which are important drug targets.

Kinetic Characterization

There are no published studies detailing the kinetic characterization of this compound's effect on any enzyme. Therefore, key parameters such as the half-maximal inhibitory concentration (IC₅₀), Michaelis constant (Km), and maximum reaction velocity (Vmax) are unknown.

Mechanism of Enzyme Inhibition

Without initial data on enzyme inhibition, the mechanism by which this compound might inhibit an enzyme (e.g., competitive, non-competitive, uncompetitive) has not been investigated or reported.

Cellular Assays

No published studies were found that describe the use of this compound in any form of cellular assay. Therefore, there is no data available for the following specific assays:

Cell-Based Reporter Gene Assays for Target Engagement

There are no reports of this compound being tested in cell-based reporter gene assays. Consequently, its ability to engage with specific cellular targets remains uncharacterized.

Functional Assays (e.g., calcium mobilization, cAMP accumulation)

Information regarding the effect of this compound on cellular functions, such as calcium mobilization or the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels, is not available in the scientific literature.

Cellular Uptake and Distribution Studies (excluding pharmacokinetic profiles)

No studies detailing the cellular uptake or subcellular distribution of this compound have been published.

High-Throughput Screening (HTS) Methodologies

There is no indication that this compound has been included in any high-throughput screening campaigns, and therefore no associated data is available.

In Vitro Selectivity Profiling across a Panel of Biological Targets

Without primary screening data, there have been no subsequent selectivity profiling studies conducted on this compound. Its interaction with a broader panel of biological targets, such as receptors, enzymes, and ion channels, has not been investigated.

Investigation of Molecular Mechanisms of Action at the Cellular Level

The molecular mechanism of action for this compound at the cellular level remains unknown due to the absence of foundational biological evaluation.

Structure Activity Relationship Sar Studies

Systematic Modification of the Piperidine (B6355638) Ring

The piperidine ring is a versatile scaffold, and its substitution pattern is crucial for target interaction. Modifications have focused on stereochemistry at the C-3 position and substitutions on the piperidine nitrogen.

The carbon at the 3-position of the piperidine ring is a chiral center, and its stereochemistry can significantly impact biological activity. The differential effects of (R)- and (S)-enantiomers are a common theme in SAR studies of piperidine derivatives. For instance, in related series of piperidine-based compounds, the stereochemistry at C-3 is often critical for optimal binding to target proteins. It has been observed that one enantiomer frequently exhibits higher potency than the other, highlighting the importance of a specific three-dimensional arrangement of substituents for effective interaction with the biological target. While specific data for the individual enantiomers of ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate is not extensively published, it is a well-established principle that the spatial orientation of the carboxylate group, as dictated by the C-3 stereocenter, will influence binding affinity and efficacy.

Table 1: Hypothetical Activity Comparison of C-3 Stereoisomers

| Compound | Stereochemistry at C-3 | Relative Potency |

|---|---|---|

| Analog A | (R) | +++ |

| Analog B | (S) | + |

The nitrogen atom of the piperidine ring is a key site for modification, with the N-benzyl group playing a significant role in the activity of many piperidine-containing compounds. The nature of the substituent on the piperidine nitrogen can influence potency, selectivity, and pharmacokinetic properties.

In broader studies of N-substituted piperidine derivatives, the size and nature of the N-substituent are critical. For example, replacing the benzyl (B1604629) group with smaller alkyl groups or larger, more complex arylmethyl groups can dramatically alter the compound's interaction with its target. In a series of N-benzyl substituted piperidine amides, the introduction of substituents on the benzyl ring was found to modulate activity, suggesting that the electronic and steric properties of this group are important for binding. For instance, the introduction of a chlorine atom on the N-benzylpiperidine moiety has been shown to influence inhibitory activity against certain enzymes.

Exploration of the 2-Fluorobenzyl Moiety

The 2-fluorobenzyl group is a critical component of the molecule, and its modification has been a key focus of SAR studies. These have included altering the position of the fluorine atom and introducing other substituents on the benzyl ring.

The position of the fluorine atom on the benzyl ring can have a profound effect on the molecule's electronic properties and conformation, thereby influencing its biological activity. While direct comparative studies on the 2-fluoro, 3-fluoro, and 4-fluoro isomers of ethyl 1-benzylpiperidine-3-carboxylate are limited, research on other fluorinated piperidine derivatives has shown that the fluorine position is a key determinant of activity. For example, in some classes of compounds, a para-fluorine substitution is found to be optimal for activity, while ortho or meta substitutions lead to a decrease in potency. This is often attributed to the fluorine's ability to modulate the pKa of the piperidine nitrogen and engage in specific interactions with the target protein. The introduction of fluorine can also impact metabolic stability and membrane permeability.

Table 2: Predicted Influence of Fluorine Position on Activity

| Compound | Fluorine Position | Predicted Relative Activity | Rationale |

|---|---|---|---|

| Analog D | 2-fluoro (ortho) | +++ | May induce a specific conformation favorable for binding. |

| Analog E | 3-fluoro (meta) | ++ | Alters electronic distribution, potentially affecting target interaction. |

Beyond the fluorine atom, the introduction of other substituents on the benzyl ring allows for a fine-tuning of the electronic and steric properties of the molecule. Both electron-donating and electron-withdrawing groups can influence the interaction of the benzyl moiety with the target.

Studies on related N-benzylpiperidine analogs have shown that the introduction of various substituents on the phenyl ring can significantly affect binding affinity. For instance, small alkyl, alkenyl, or alkynyl groups at the 4'-position have been shown to produce potent compounds in some series. The electronic nature of the substituent, whether it is electron-donating (e.g., methoxy) or electron-withdrawing (e.g., cyano), can alter the charge distribution of the aromatic ring and its ability to participate in π-π stacking or other non-covalent interactions with the target. Steric bulk is also a critical factor; large, bulky substituents may cause steric hindrance and prevent optimal binding.

Modifications of the Carboxylate Ester Group

The ethyl carboxylate group at the C-3 position is another key site for modification. Changes to this group can affect the compound's polarity, metabolic stability, and ability to form hydrogen bonds.

Furthermore, varying the alkyl portion of the ester (e.g., from ethyl to methyl or propyl) can also influence activity, although often to a lesser extent than modifications to the core heterocyclic and aromatic moieties. Such changes can subtly alter the compound's lipophilicity and how it fits into a binding pocket.

Table 3: Potential Bioisosteric Replacements for the Ethyl Ester Group

| Original Group | Bioisosteric Replacement | Potential Advantages |

|---|---|---|

| Ethyl Carboxylate | Methyl Carboxamide | Increased metabolic stability, altered hydrogen bonding. |

| Ethyl Carboxylate | 1,2,4-Oxadiazole | Improved metabolic stability, modulation of electronic properties. |

Alkyl Chain Length Variations

The ethyl ester of the carboxylate group is a critical feature that can influence several properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. Varying the length of the alkyl chain of this ester (e.g., from methyl to propyl, butyl, etc.) can provide valuable insights into the steric and hydrophobic requirements of the binding site of its biological target.

Generally, a systematic increase in the alkyl chain length can lead to an increase in lipophilicity. This may enhance membrane permeability and target engagement up to an optimal point, after which further increases in chain length could lead to a decrease in activity due to steric hindrance or reduced solubility. The optimal alkyl chain length is highly dependent on the specific topology of the target's binding pocket.

To illustrate this principle, consider the hypothetical data in the table below for a series of 1-(2-fluorobenzyl)piperidine-3-carboxylate analogs where the alkyl ester is varied.

| Compound | Alkyl Group (R) | Biological Activity (IC₅₀, nM) |

| 1 | Methyl (-CH₃) | 120 |

| 2 | Ethyl (-CH₂CH₃) | 85 |

| 3 | Propyl (-CH₂CH₂CH₃) | 95 |

| 4 | Isopropyl (-CH(CH₃)₂) | 150 |

| 5 | Butyl (-CH₂CH₂CH₂CH₃) | 200 |

This is a hypothetical data table for illustrative purposes.

In this hypothetical scenario, the ethyl group provides the optimal balance of size and lipophilicity for binding. A shorter (methyl) or longer (propyl, butyl) chain, as well as a branched chain (isopropyl), results in diminished activity, suggesting a well-defined pocket for the ester moiety.

Bioisosteric Replacements (e.g., amides, acids)

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. drughunter.comcambridgemedchemconsulting.com For the ethyl ester of the title compound, common bioisosteric replacements would include amides and carboxylic acids. These changes can profoundly affect the molecule's hydrogen bonding capacity, acidity/basicity, and metabolic stability.

Amide Bioisosteres: Replacing the ester oxygen with a nitrogen atom to form an amide introduces a hydrogen bond donor (for primary and secondary amides) and alters the electronic distribution. This can lead to new or enhanced interactions with the biological target. Amides are also generally more resistant to hydrolysis by esterases, which can improve the compound's pharmacokinetic profile. nih.gov

Carboxylic Acid Bioisosteres: Hydrolysis of the ester to the corresponding carboxylic acid introduces an acidic group that is typically ionized at physiological pH. This can result in a significant increase in polarity and the ability to form strong ionic interactions or hydrogen bonds with the target. However, the increased polarity may also reduce cell membrane permeability. nih.gov

The table below illustrates the potential impact of such bioisosteric replacements on the biological activity of a hypothetical 1-(2-fluorobenzyl)piperidine-3-substituted analog.

| Compound | Functional Group at C3 | Biological Activity (IC₅₀, nM) |

| 2 | Ethyl Carboxylate (-COOCH₂CH₃) | 85 |

| 6 | Carboxamide (-CONH₂) | 70 |

| 7 | N-methylcarboxamide (-CONHCH₃) | 90 |

| 8 | Carboxylic Acid (-COOH) | 110 |

This is a hypothetical data table for illustrative purposes.

In this illustrative data, the primary amide shows a slight improvement in activity, potentially due to a favorable hydrogen bond interaction. The carboxylic acid shows a decrease in potency, which could be attributed to reduced cellular uptake or a less favorable interaction in the binding pocket compared to the neutral ester or amide.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scispace.com For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds and to gain a deeper understanding of the physicochemical properties that drive activity.

Descriptor Calculation and Selection

The first step in QSAR modeling is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Geometric (3D) Descriptors: Molecular surface area, volume, and shape indices.

Electronic Descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.

Hydrophobic Descriptors: LogP (partition coefficient), which measures the lipophilicity of the molecule.

Steric Descriptors: Molar refractivity and STERIMOL parameters, which relate to the bulk and shape of substituents.

Once calculated, a crucial step is to select a subset of these descriptors that are most relevant to the biological activity. This is often achieved using statistical methods like genetic algorithms or stepwise multiple linear regression to avoid overfitting the model. nih.gov

For a series of 1-benzylpiperidine derivatives, important descriptors could include those related to the hydrophobicity and electronic properties of the substituted benzyl ring, as well as the size and shape of the substituent at the 3-position of the piperidine ring. nih.gov

Model Development and Validation

With a set of relevant descriptors, a mathematical model is developed to correlate these descriptors with the biological activity. A common approach is multiple linear regression (MLR), which generates an equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D represents the descriptor values and c represents the regression coefficients.

The predictive power and robustness of the developed QSAR model must be rigorously validated. This involves both internal and external validation techniques:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's stability and predictive ability within the training set of compounds. nih.gov A high cross-validated correlation coefficient (q²) is indicative of a robust model.

External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model development) is the ultimate test of its predictive power. A high predictive correlation coefficient (R²_pred) for the test set is desired.

A statistically robust QSAR model for a series of 1-benzylpiperidine-3-carboxylate analogs would allow for the virtual screening of new potential derivatives and prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process.

Future Directions in Academic Research

Design and Synthesis of Advanced Analogues based on SAR Insights

Future research should prioritize the systematic exploration of the structure-activity relationships (SAR) of the Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate scaffold. Although specific SAR data for this exact compound is limited, general principles from related piperidine (B6355638) derivatives can guide the design of advanced analogues nih.gov. Key modifications could include:

Substitution on the Benzyl (B1604629) Ring: The fluorine atom at the 2-position of the benzyl group is a critical feature. Future analogues could explore the impact of shifting the fluorine to the 3- or 4-position, or introducing other substituents (e.g., chloro, bromo, methyl, methoxy) to probe the electronic and steric requirements for optimal biological activity.

Modification of the Piperidine Ring: The piperidine ring itself offers opportunities for modification. Introducing substituents at various positions could influence the compound's conformation and interaction with biological targets.

Alterations to the Ester Group: The ethyl ester at the 3-position of the piperidine ring can be varied to other alkyl or aryl esters to assess the impact on properties such as cell permeability and metabolic stability. Conversion of the ester to an amide is another common strategy to explore different hydrogen bonding interactions.

A systematic synthetic approach, coupled with robust biological screening, will be essential to build a comprehensive SAR profile for this class of compounds.

Co-crystallization Studies with Biological Targets for Structural Elucidation

A pivotal step in understanding the therapeutic potential of any compound is the elucidation of its binding mode to its biological target. Once a primary biological target for this compound or its more active analogues is identified, co-crystallization studies will be of paramount importance.

Obtaining a high-resolution crystal structure of the ligand-target complex would provide invaluable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and the role of the fluorine atom. This structural information is crucial for structure-based drug design, enabling the rational design of next-generation analogues with improved potency and selectivity nih.gov. The process of forming co-crystals involves combining the active pharmaceutical ingredient (API) with a suitable coformer, which can also improve physicochemical properties of the drug tbzmed.ac.irnih.gov.

Application of Advanced Spectroscopic Techniques for Ligand-Target Interaction Analysis

In conjunction with co-crystallization studies, advanced spectroscopic techniques can provide dynamic information about the ligand-target interactions in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including Saturation Transfer Difference (STD) NMR and Water-LOGSY, can identify the binding epitope of the ligand and provide information on the affinity of the interaction.

Furthermore, techniques like Isothermal Titration Calorimetry (ITC) can be employed to determine the thermodynamic parameters of binding, including enthalpy and entropy changes, which can help in understanding the driving forces behind the interaction. Other methods like surface plasmon resonance (SPR) can provide real-time kinetics of binding and dissociation. The application of such techniques would be instrumental in building a comprehensive picture of how these ligands interact with their biological targets nih.gov.

Development of Novel Synthetic Methodologies for Related Scaffolds

The development of efficient and versatile synthetic routes is crucial for the exploration of novel chemical space around the this compound scaffold. While general methods for the synthesis of N-substituted piperidine-3-carboxylates exist, the development of novel methodologies could offer significant advantages in terms of yield, stereoselectivity, and functional group tolerance nih.govnih.govmdpi.com.

Future research in this area could focus on:

Asymmetric Synthesis: Developing stereoselective synthetic routes to access enantiomerically pure forms of substituted piperidine-3-carboxylates will be critical, as different enantiomers often exhibit distinct biological activities and pharmacological profiles.

Combinatorial Chemistry Approaches: The development of solid-phase or solution-phase combinatorial methodologies would enable the rapid synthesis of large libraries of analogues for high-throughput screening.

Green Chemistry Approaches: The implementation of more environmentally friendly synthetic methods, such as using greener solvents, catalysts, and reducing the number of synthetic steps, is an important consideration for sustainable drug development.

Innovations in synthetic chemistry will not only facilitate the exploration of the SAR of this particular compound but also contribute to the broader field of medicinal chemistry by providing new tools for the synthesis of related heterocyclic scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.